(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 130930-25-5
VCID: VC21542905
InChI: InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m0/s1
SMILES: C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol

(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

CAS No.: 130930-25-5

Cat. No.: VC21542905

Molecular Formula: C13H15NO5

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid - 130930-25-5

CAS No. 130930-25-5
Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
IUPAC Name (2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m0/s1
Standard InChI Key WWVCWLBEARZMAH-QWRGUYRKSA-N
Isomeric SMILES C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O
SMILES C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O
Canonical SMILES C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O

Chemical Structure and Identification

(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a modified proline derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom of the pyrrolidine ring, and a hydroxyl group at the 4-position. The molecule contains two stereogenic centers at positions 2 and 4, both with R configuration, giving rise to its specific stereochemical designation (2R,4R) .

The compound consists of a five-membered pyrrolidine ring with a carboxylic acid group at position 2, a hydroxyl group at position 4, and a benzyloxycarbonyl group attached to the nitrogen atom. This structure is characterized by a unique spatial arrangement that contributes to its chemical and biological properties .

Molecular Identifiers and Properties

The compound is registered in chemical databases with specific identifiers that facilitate its recognition and study. Key molecular identifiers and physical properties are summarized in Table 1.

Table 1: Molecular Identifiers and Physical Properties

ParameterValue
PubChem CID688416
InChIInChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m1/s1
InChIKeyWWVCWLBEARZMAH-GHMZBOCLSA-N
SMILESC1C@HO
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol

The compound contains a total of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms, resulting in a molecular weight of 265.26 g/mol .

Nomenclature and Alternative Designations

The compound is known by several names and designations in scientific literature and chemical databases. These alternative designations are useful for cross-referencing and identification purposes in various research contexts.

Synonyms and Alternative Names

The compound has been registered under various synonyms that reflect different naming conventions and applications, as presented in Table 2.

Table 2: Synonyms and Alternative Names

SynonymType
(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acidIUPAC Name
(2R,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acidAlternative IUPAC
Z-D-CIS-HYP-OHAbbreviated Form
N-CBZ-CIS-4-HYDROXY-D-PROLINELaboratory Designation
Cbz-D-aHyp-OHPeptide Nomenclature
(2R,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acidAlternative IUPAC
(2R,4R)-Carbobenzoxy-4-hydroxypyrrolidine-2-carboxylic-acidAlternative Description
cis4-hydroxy-N-benzyloxycarbonyl-D-prolineStructural Description

These various names highlight different aspects of the compound's structure and stereochemistry, with particular emphasis on the protected D-proline core structure with a hydroxyl group in the cis configuration .

Structural Characteristics and Stereochemistry

The compound's stereochemistry is a defining feature that influences its chemical behavior and potential applications. The (2R,4R) configuration indicates that both stereogenic centers have the R absolute configuration, which establishes a specific three-dimensional arrangement of the substituents around the pyrrolidine ring.

Stereochemical Significance

The stereochemistry of this compound is particularly important because:

  • The cis arrangement of the carboxylic acid at position 2 and the hydroxyl group at position 4 creates a specific conformation of the pyrrolidine ring.

  • The D-configuration (2R) of the α-carbon differs from the natural L-proline found in proteins, potentially offering unique properties for synthetic applications.

  • The hydroxyl group at position 4 with R configuration provides additional functionality for chemical modifications and potential hydrogen bonding interactions .

This specific stereochemical arrangement contributes to the compound's utility in various synthetic pathways and its potential as a building block in more complex molecular structures.

Protecting Group Chemistry

The benzyloxycarbonyl (Cbz or Z) group present in this compound serves as a protecting group for the nitrogen atom of the pyrrolidine ring. This protection strategy is common in amino acid chemistry and offers several advantages.

Role of the Benzyloxycarbonyl Group

The Cbz protecting group in (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid serves multiple purposes:

  • It prevents unwanted reactions at the nitrogen atom during synthetic procedures.

  • It modifies the reactivity and solubility properties of the pyrrolidine core.

  • It can be selectively removed under specific conditions (typically by catalytic hydrogenation), allowing for controlled deprotection in multi-step syntheses.

  • The presence of the aromatic ring provides UV activity, facilitating detection and monitoring during chromatographic purification .

The combination of the Cbz protecting group with the hydroxylated pyrrolidine structure creates a versatile building block for various synthetic applications.

Synthetic Applications

The compound's unique structure suggests potential utility in various synthetic pathways, particularly in the preparation of complex molecules containing modified proline residues.

As a Building Block

(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid can serve as a valuable intermediate in the synthesis of:

  • Modified peptides with specific conformational preferences

  • Peptidomimetic drugs

  • Enzyme inhibitors targeting proline-specific binding sites

  • Heterocyclic compounds incorporating the pyrrolidine scaffold

The presence of both carboxylic acid and hydroxyl functional groups, along with the protected nitrogen, allows for selective modifications at different positions, enabling diverse synthetic strategies.

Chemical Reactivity

The reactivity profile of (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is determined by its functional groups and their arrangement in the molecular structure.

Functional Group Reactivity

The compound contains several reactive functional groups:

  • Carboxylic acid group: Can undergo esterification, amide formation, and reduction reactions

  • Hydroxyl group: Potential site for esterification, etherification, oxidation, or elimination

  • Carbamate group (Cbz): Can be cleaved under specific conditions to reveal the secondary amine

  • Pyrrolidine ring: Provides conformational rigidity and influences the reactivity of attached groups

This combination of functional groups makes the compound a versatile synthetic intermediate with multiple possibilities for selective transformations.

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